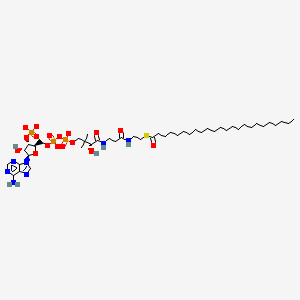
tetracosanoyl-CoA(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of tetracosanoyl-CoA. The major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a very long-chain acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It is a conjugate base of a tetracosanoyl-CoA.
Scientific Research Applications
Sol-Gel Transformation Kinetics
- The study of tetraethoxysilane(TEOS)-water-ethanol systems using rheological measurements provides insights into the kinetics of sol-gel transformations. This research has relevance to understanding the behavior of complex molecular systems like tetracosanoyl-CoA(4-) (Vogelsberger, Seidel, & Fuchs, 2000).
Tetramic Acid Derivatives Production
- The synthesis of novel tetramic acid derivatives by Rheum palmatum BAS demonstrates the potential for creating unique compounds, which might include derivatives of tetracosanoyl-CoA(4-) (Wakimoto, Mori, Morita, & Abe, 2011).
Thioesterase Selectivity in Synthetases
- Research on the selectivity of external thioesterases in surfactin synthetases enhances understanding of molecular interactions in complex enzymatic processes, potentially including those involving tetracosanoyl-CoA(4-) (Koglin et al., 2008).
Ester Biosynthesis in Escherichia coli
- Engineering Escherichia coli for various ester productions using acyl-CoA units, like tetracosanoyl-CoA(4-), provides a basis for expanding the capabilities of whole-cell biocatalysis (Rodriguez, Tashiro, & Atsumi, 2014).
Characterization of Medium-chain Acyl-CoA Dehydrogenase
- The structure of medium-chain acyl-CoA dehydrogenase, which acts on molecules like tetracosanoyl-CoA(4-), has been elucidated, offering insights into enzyme-substrate interactions and catalytic mechanisms (Kim, Wang, & Paschke, 1994).
Polytitanium Tetrachloride in Water Treatment
- Studies on polytitanium tetrachloride (PTC) compared with titanium tetrachloride (TiCl4) in water treatment can inform applications where tetracosanoyl-CoA(4-) derivatives might be involved (Chekli et al., 2015).
Tissue Engineering and Regenerative Medicine
- The role of biomaterials in tissue engineering (TE) and their interaction with cells, like those processing tetracosanoyl-CoA(4-), highlight the importance of material science in regenerative medicine (Furth, Atala, & Van Dyke, 2007).
Tetrazole Coordination Polymers Synthesis
- Research on in situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties could be extended to the synthesis and study of tetracosanoyl-CoA(4-) complexes (Zhao, Qu, Ye, & Xiong, 2008).
properties
Product Name |
tetracosanoyl-CoA(4-) |
|---|---|
Molecular Formula |
C45H78N7O17P3S-4 |
Molecular Weight |
1114.1 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
MOYMQYZWIUKGGY-JBKAVQFISA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
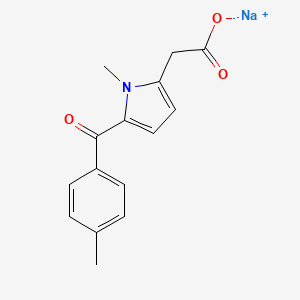
![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)
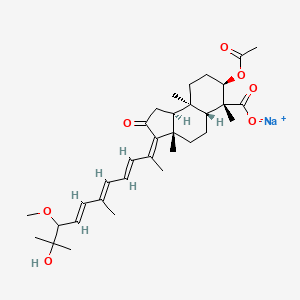
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
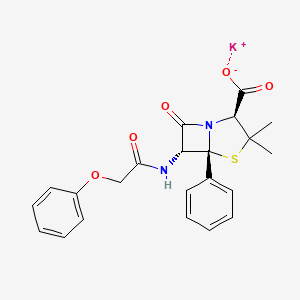
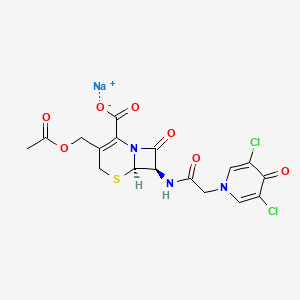
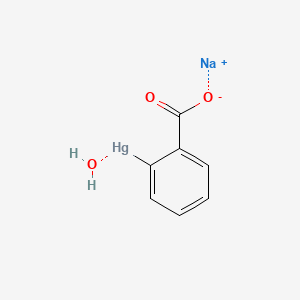
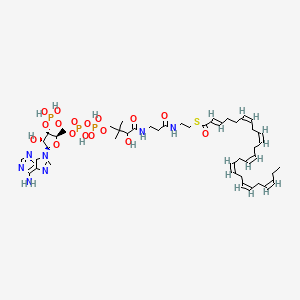
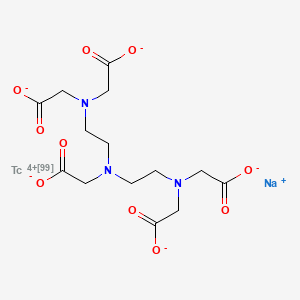
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
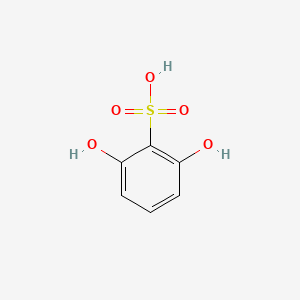

![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)